Axitinib

Catalog No.
S548089
CAS No.
319460-85-0
M.F
C22H18N4OS
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Axitinib

CAS Number

319460-85-0

Product Name

Axitinib

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N

SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.

Synonyms

AG013736; AG 013736; AG-013736; Axitinib; Brand name: Inlyta.

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Description

The exact mass of the compound Axitinib is 386.12013 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in aqueous media with a ph between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/ml.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757441. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Target Pathways

Axitinib functions by inhibiting several receptor tyrosine kinases (RTKs) that play a crucial role in promoting cancer cell proliferation, survival, and migration. These RTKs include Vascular Endothelial Growth Factor Receptor (VEGFR) -1, -2, and -3, alongside Fibroblast Growth Factor Receptor (FGFR) -3 and Colony Stimulating Factor 1 Receptor (CSF-1R) []. Blocking these pathways disrupts the signaling cascades that tumors rely on for growth and blood supply, potentially leading to tumor shrinkage and progression control.

Source

[] Liu, L., et al. (2009). Discovery and Development of Axitinib as a Selective Inhibitor of Vascular Endothelial Growth Factor Receptors 1-3. Journal of Medicinal Chemistry, 52(12), 5949-5956. Science Direct:

Applications in Cancer Treatment

Axitinib is currently approved for the treatment of advanced renal cell carcinoma (RCC), a type of kidney cancer, in combination with other medications. Research also explores its potential in various other malignancies, including:

  • Hepatocellular carcinoma (HCC): Studies investigate the efficacy of Axitinib alone or combined with other therapies for HCC treatment [].
  • Gastrointestinal Stromal Tumors (GISTs): Research explores Axitinib's role in treating GISTs, particularly in patients resistant to standard therapies [].
  • Other Cancers: Ongoing research examines Axitinib's potential benefits in various other cancers, such as melanoma, lung cancer, and pancreatic cancer.

Axitinib is an orally administered tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3). It is primarily utilized in the treatment of advanced renal cell carcinoma, particularly after the failure of one prior systemic therapy. Axitinib works by inhibiting angiogenesis, a process critical for tumor growth and metastasis, thus preventing the progression of cancer .

Chemical Structure

The chemical formula of axitinib is C22H18N4O2SC_{22}H_{18}N_{4}O_{2}S, and it has a CAS registry number of 319460-85-0. Its structure features a unique arrangement that facilitates its selective inhibition of receptor tyrosine kinases involved in pathological angiogenesis .

Axitinib undergoes metabolic transformations primarily in the liver, mainly through the cytochrome P450 enzymes CYP3A4 and CYP3A5. Secondary contributions come from CYP1A2 and UGT1A1. The metabolic pathway involves oxidation and conjugation reactions that lead to the formation of various metabolites, some of which are pharmacologically active .

The primary biological activity of axitinib lies in its ability to inhibit the signaling pathways activated by vascular endothelial growth factor. By blocking these pathways, axitinib effectively reduces tumor-induced angiogenesis and impedes tumor growth. Preclinical studies have demonstrated its efficacy against several solid tumors, with clinical trials confirming its effectiveness in renal cell carcinoma .

Pharmacokinetics

  • Absorption: Maximum plasma concentration occurs approximately 2.5 to 4.1 hours post-administration.
  • Distribution: The volume of distribution is around 160 liters, with over 99% protein binding primarily to albumin.
  • Metabolism: Primarily metabolized by CYP3A4; liver injury may result from toxic intermediates.
  • Elimination: Mostly excreted unchanged in feces (41%) and urine (23%) .

Axitinib can be synthesized through various organic chemistry methods involving multi-step reactions that include:

  • Formation of key intermediates: Utilizing coupling reactions to form the core structure.
  • Cyclization: Creating the necessary rings through cyclization reactions.
  • Functional group modifications: Introducing functional groups that enhance its biological activity.

The exact synthetic routes are proprietary but generally involve advanced techniques in organic synthesis .

Axitinib's primary application is in oncology, specifically for the treatment of advanced renal cell carcinoma. It has shown promising results in improving progression-free survival rates compared to other therapies such as sorafenib . Additionally, ongoing research is exploring its potential use against other malignancies including breast and gastric cancers.

Axitinib exhibits significant drug-drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors can lead to increased plasma concentrations of axitinib, necessitating dose adjustments. Conversely, inducers can decrease axitinib levels, potentially reducing its efficacy .

Common adverse reactions observed during clinical trials include hypertension, fatigue, diarrhea, and hepatotoxicity, which are important considerations for patient management during treatment .

Several compounds share similar mechanisms or therapeutic applications with axitinib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-kinase inhibitor targeting RAF kinasesBroader target profile including RAF kinases
PazopanibInhibits VEGFR and platelet-derived growth factor receptorApproved for soft tissue sarcoma
RegorafenibMulti-targeted kinase inhibitorEffective in colorectal cancer
NintedanibInhibits fibroblast growth factor receptorPrimarily used for idiopathic pulmonary fibrosis

Axitinib's selectivity for VEGF receptors distinguishes it from others that may have broader or different target profiles, making it particularly effective for renal cell carcinoma while minimizing effects on other pathways involved in tumorigenesis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.12013238 g/mol

Monoisotopic Mass

386.12013238 g/mol

Heavy Atom Count

28

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C9LVQ0YUXG

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (55.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (42.65%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (44.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (44.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (57.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in kidney cell cancer and investigated for use/treatment in pancreatic and thyroid cancer.
FDA Label
Inlyta is indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of prior treatment with sunitinib or a cytokine.

Livertox Summary

Axitinib is an oral tyrosine kinase inhibitor selective for vascular endothelial growth factor (VEGF) receptors -1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma. Axitinib therapy is commonly associated with transient elevations in serum aminotransferase that are generally mild and asymptomatic. Axitinib has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Axitinib
US Brand Name(s): Inlyta
FDA Approval: Yes
Axitinib is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used in patients whose disease has not gotten better with other chemotherapy.
Axitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Axitinib prevents the progression of cancer by inhibiting angiogenesis and blocking tumor growth.
Axitinib is an orally bioavailable tyrosine kinase inhibitor. Axitinib inhibits the proangiogenic cytokines vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptor (PDGF), thereby exerting an anti-angiogenic effect.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE17
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE17 - Axitini

Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

319460-85-0

Absorption Distribution and Excretion

After one 5 mg dose of axitinib, it takes about 2.5 to 4.1 hours to reach maximum plasma concentration.
Axitinib is mainly eliminated unchanged in the feces (41%) with 12% of the original dose as unchanged axitinib. There is also 23% eliminated in the urine, most of which are metabolites.
The volume of distribution is 160 L.
The average clearance of axitinib is 38 L/h.

Metabolism Metabolites

Axitinib undergoes mainly hepatic metabolism. CYP3A4 and CYP3A5 are the main hepatic enzymes while CYP1A2, CYP2C19, and UGT1A1 enzymes are secondary.

Wikipedia

Axitinib
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Biological Half Life

Axitinib has a half life of 2.5 to 6.1 hours.

Use Classification

Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gunnarsson O, Pfanzelter NR, Cohen RB, Keefe SM. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Cancer Manag Res. 2015 Feb 11;7:65-73. doi: 10.2147/CMAR.S74202. eCollection 2015. Review. PubMed PMID: 25709499; PubMed Central PMCID: PMC4334173.
2: Tzogani K, Skibeli V, Westgaard I, Dalhus M, Thoresen H, Slot KB, Damkier P, Hofland K, Borregaard J, Ersbøll J, Salmonson T, Pieters R, Sylvester R, Mickisch G, Bergh J, Pignatti F. The European Medicines Agency Approval of Axitinib (Inlyta) for the Treatment of Advanced Renal Cell Carcinoma After Failure of Prior Treatment With Sunitinib or a Cytokine: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use. Oncologist. 2015 Feb;20(2):196-201. Epub 2015 Jan 23. Review. PubMed PMID: 25616431; PubMed Central PMCID: PMC4319625.
3: Borst DL, Arruda LS, MacLean E, Pithavala YK, Morgado JE. Common questions regarding clinical use of axitinib in advanced renal cell carcinoma. Am J Health Syst Pharm. 2014 Jul 1;71(13):1092-6. doi: 10.2146/ajhp130581. Review. PubMed PMID: 24939498.
4: Verzoni E, Grassi P, Testa I, Iacovelli R, Biondani P, Garanzini E, De Braud F, Procopio G. Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Pharmgenomics Pers Med. 2014 Mar 27;7:107-16. doi: 10.2147/PGPM.S37098. eCollection 2014. Review. PubMed PMID: 24715765; PubMed Central PMCID: PMC3977458.
5: Bracarda S, Castellano D, Procopio G, Sepúlveda JM, Sisani M, Verzoni E, Schmidinger M. Axitinib safety in metastatic renal cell carcinoma: suggestions for daily clinical practice based on case studies. Expert Opin Drug Saf. 2014 Apr;13(4):497-510. doi: 10.1517/14740338.2014.888413. Review. PubMed PMID: 24641566.
6: Akaza H, Fukuyama T. Axitinib for the treatment of advanced renal cell carcinoma. Expert Opin Pharmacother. 2014 Feb;15(2):283-97. doi: 10.1517/14656566.2014.868436. Epub 2013 Dec 13. Review. PubMed PMID: 24328549.
7: Gross-Goupil M, François L, Quivy A, Ravaud A. Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clin Med Insights Oncol. 2013 Oct 29;7:269-77. doi: 10.4137/CMO.S10594. Review. PubMed PMID: 24250243; PubMed Central PMCID: PMC3825605.
8: Chen Y, Tortorici MA, Garrett M, Hee B, Klamerus KJ, Pithavala YK. Clinical pharmacology of axitinib. Clin Pharmacokinet. 2013 Sep;52(9):713-25. doi: 10.1007/s40262-013-0068-3. Review. PubMed PMID: 23677771.
9: Qi WX, He AN, Shen Z, Yao Y. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis. Br J Clin Pharmacol. 2013 Sep;76(3):348-57. doi: 10.1111/bcp.12149. Review. PubMed PMID: 23617405; PubMed Central PMCID: PMC3769663.
10: King JW, Lee SM. Axitinib for the treatment of advanced non-small-cell lung cancer. Expert Opin Investig Drugs. 2013 Jun;22(6):765-73. doi: 10.1517/13543784.2013.775243. Epub 2013 Mar 1. Review. PubMed PMID: 23452008.

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